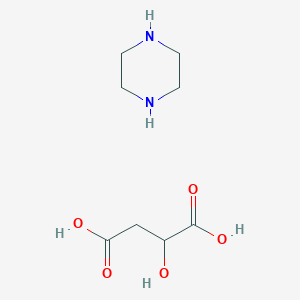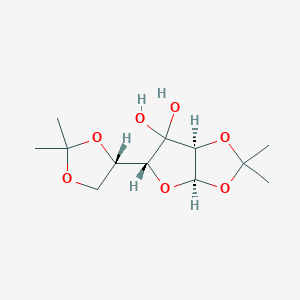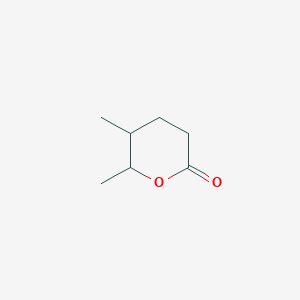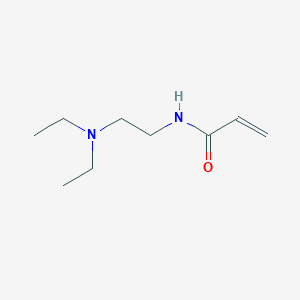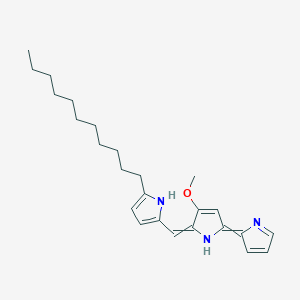
4,4'-Biphenylbisdiazonium fluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Biphenylbisdiazonium fluoroborate, also known as BDBDF, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a diazonium salt, which means it contains a nitrogen-nitrogen double bond that can be used to form covalent bonds with other molecules. BDBDF has been used in a variety of applications, including as a cross-linking agent and as a reagent for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4,4'-Biphenylbisdiazonium fluoroborate is not fully understood. However, it is believed that this compound forms covalent bonds with other molecules, which can alter their properties. This can lead to changes in the behavior of cells and other biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,4'-Biphenylbisdiazonium fluoroborate in lab experiments is its ability to form covalent bonds with other molecules. This can be used to create new materials with unique properties. However, one limitation of using this compound is that it can be difficult to work with due to its reactivity.
Direcciones Futuras
There are many potential future directions for research involving 4,4'-Biphenylbisdiazonium fluoroborate. One possible direction is to explore the use of this compound as a cross-linking agent in the synthesis of new materials with unique properties. Another possible direction is to investigate the anti-cancer properties of this compound in more detail. Additionally, it may be possible to develop new synthetic methods for producing this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 4,4'-Biphenylbisdiazonium fluoroborate involves the reaction of 4,4'-biphenyldiamine with sodium nitrite and hydrochloric acid to form a diazonium salt. This salt is then reacted with sodium fluoroborate to produce this compound.
Aplicaciones Científicas De Investigación
4,4'-Biphenylbisdiazonium fluoroborate has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of this compound is as a cross-linking agent in the synthesis of polymers and other materials. This compound can form covalent bonds with other molecules, which can be used to create new materials with unique properties.
Propiedades
Número CAS |
14239-22-6 |
|---|---|
Fórmula molecular |
C12H8B2F8N4 |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
4-(4-diazoniophenyl)benzenediazonium;ditetrafluoroborate |
InChI |
InChI=1S/C12H8N4.2BF4/c13-15-11-5-1-9(2-6-11)10-3-7-12(16-14)8-4-10;2*2-1(3,4)5/h1-8H;;/q+2;2*-1 |
Clave InChI |
KKHKXFXAQNNFCQ-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |
SMILES canónico |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |
Otros números CAS |
14239-22-6 |
Sinónimos |
4,4'-Biphenylbisdiazonium fluoroborate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



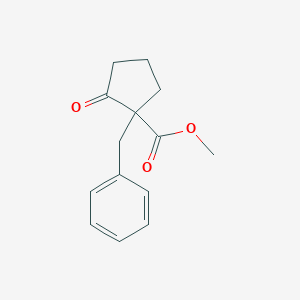



![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
